(1R*,2R*,4R*)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Overview
Description
(1R*,2R*,4R*)-N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C19H25NO3 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.18344366 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gas Chromatographic Determination and Stereoisomer Analysis
One study focused on the stereoisomers of 7-carboxy- and/or 7-methoxycarbonylbicyclo[2.2.1]heptan-2-ol and related compounds. Gas chromatographic enantiomer separation was explored, revealing the effectiveness of specific chiral reagents and providing insights into the absolute configuration of these compounds (Yamazaki & Maeda, 1986).
Gradient Copolymer Preparation
Another investigation described the synthesis of a gradient copolymer using alternating ring-opening metathesis polymerization of a strained olefin monomer. This study highlighted the polymer's properties and potential applications in creating materials with controlled hydrophobicity, topology, and thermal properties (Boadi & Sampson, 2021).
Synthesis and Anticonvulsant Activity
Research into N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides examined their synthesis and anticonvulsant activity. This work contributed to understanding the structure-activity relationships of these compounds and their potential therapeutic applications (Obniska et al., 2005).
Polymerization and Material Synthesis
Studies on Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives provided insights into the synthesis of cycloaliphatic polyolefins with functional groups. These findings are crucial for the development of new polymeric materials with specific mechanical and chemical properties (Mathew et al., 1996).
Chemical Stability and Enzymatic Hydrolysis
Research on the chemical stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl derivatives of benzamide and related compounds explored their potential as prodrug forms. This study is relevant for designing drug molecules with improved bioavailability and therapeutic profiles (Kahns & Bundgaard, 1991).
Properties
IUPAC Name |
(1R,2R,4R)-N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-2-23-17-5-3-4-15(11-17)13-20(8-9-21)19(22)18-12-14-6-7-16(18)10-14/h3-7,11,14,16,18,21H,2,8-10,12-13H2,1H3/t14-,16+,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJNRZYKUKOKE-UWWQBHOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)C(=O)C2CC3CC2C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)CN(CCO)C(=O)[C@@H]2C[C@H]3C[C@@H]2C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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